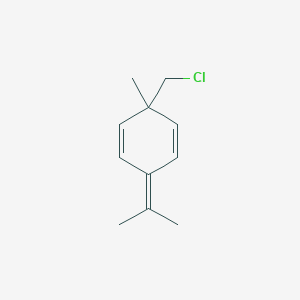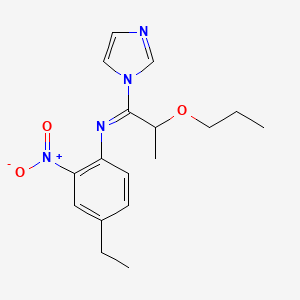![molecular formula C13H10ClNO2S B14384055 1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene CAS No. 87740-11-2](/img/structure/B14384055.png)
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene is an organic compound with the molecular formula C13H10ClNO2S It is characterized by the presence of a nitro group, a chlorophenyl group, and a sulfanyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene typically involves the reaction of 4-chlorobenzyl chloride with 3-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene can be compared with similar compounds such as:
4-[(3-chlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene: This compound has a similar structure but with different substituents, leading to variations in chemical and biological properties.
1-{[(4-chlorophenyl)sulfanyl]methyl}-3-nitrobenzene: This compound is closely related but lacks the methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
87740-11-2 |
|---|---|
Fórmula molecular |
C13H10ClNO2S |
Peso molecular |
279.74 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methylsulfanyl]-3-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-6-4-10(5-7-11)9-18-13-3-1-2-12(8-13)15(16)17/h1-8H,9H2 |
Clave InChI |
YLPBYMCXDVBFKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
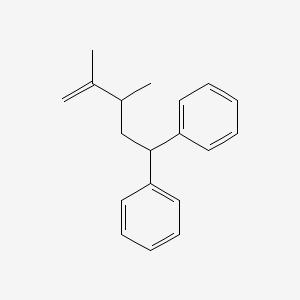

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
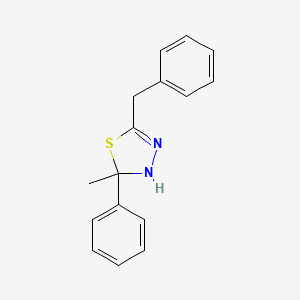

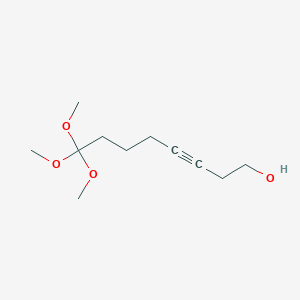
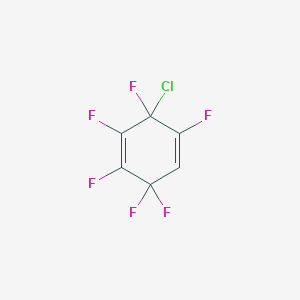
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
